molecular formula C8H8FNO2 B1319559 2-Fluoro-4-methoxybenzamide CAS No. 874804-31-6

2-Fluoro-4-methoxybenzamide

Cat. No.: B1319559
CAS No.: 874804-31-6
M. Wt: 169.15 g/mol
InChI Key: PPDWIFWFDZEROI-UHFFFAOYSA-N
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Description

2-Fluoro-4-methoxybenzamide is a chemical compound with the molecular formula C8H8FNO2 . It has a molecular weight of 169.16 . It is a white solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8FNO2/c1-12-5-2-3-6 (8 (10)11)7 (9)4-5/h2-4H,1H3, (H2,10,11) . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

This compound is a white solid . and should be stored at a temperature between 0-5°C . The compound’s CAS Number is 874804-31-6 .

Scientific Research Applications

  • Molecular Interaction and Inhibition Studies :

    • Research by Barbier et al. (2023) on 2,6-difluorobenzamide derivatives (closely related to 2-Fluoro-4-methoxybenzamide) explored their role in inhibiting the bacterial protein FtsZ, crucial for cell division. Their study emphasized the significance of the difluorobenzamide motif in molecular docking and structural modifications, revealing key insights into the interactions between these compounds and the bacterial proteins (Barbier et al., 2023).
  • Radiochemistry and Imaging Applications :

    • This compound has been utilized in the development of radiolabeled compounds for imaging. For example, Mertens et al. (1994) synthesized a radioiodinated ligand derived from a similar compound, highlighting its potential in gamma-emission tomography and its affinity for 5HT2-receptors (Mertens et al., 1994).
    • Similarly, Tu et al. (2007) investigated fluorine-containing benzamide analogs, including those with 2-fluoro substituents, for PET imaging of sigma-2 receptor status in tumors (Tu et al., 2007).
  • Drug Discovery and Pharmaceutical Properties :

    • Haydon et al. (2010) examined derivatives of 3-methoxybenzamide (a structural analog of this compound) as inhibitors of bacterial cell division protein FtsZ. Their study led to the identification of compounds with potent antistaphylococcal properties and improved pharmaceutical characteristics (Haydon et al., 2010).
  • Chemical Synthesis and Modification :

    • Research by Suwada et al. (2007) on selective mono-fluorination of diols using N,N-diethyl-4-methoxybenzamide demonstrates the compound's utility in chemical synthesis, particularly in reactions involving fluorination and acylation (Suwada et al., 2007).
    • Ohashi et al. (1999) discovered that 3-Methoxybenzamide, a related compound, inhibits cell division in Bacillus subtilis, thus highlighting its potential in studying bacterial cell division systems (Ohashi et al., 1999).

Safety and Hazards

The safety data sheet for 2-Fluoro-4-methoxybenzamide indicates that it may cause respiratory irritation, serious eye irritation, and skin irritation . It should be stored locked up . If inhaled, the victim should be moved to fresh air and kept at rest . If it comes into contact with the eyes, they should be rinsed cautiously with water for several minutes . If swallowed, the mouth should be rinsed with water .

Properties

IUPAC Name

2-fluoro-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPDWIFWFDZEROI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601310503
Record name 2-Fluoro-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601310503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874804-31-6
Record name 2-Fluoro-4-methoxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874804-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601310503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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